![molecular formula C19H21N5OS B2546976 6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2097913-09-0](/img/structure/B2546976.png)

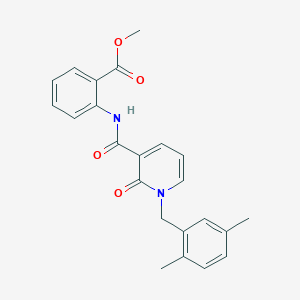

6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is not directly discussed in the provided papers. However, the papers do provide insights into the biological activity of structurally related compounds, which can be used to infer potential properties and activities of the compound . For instance, cyclopropyl-containing compounds have been evaluated for their inhibitory activity against enzymes such as topoisomerase II and have been found to exhibit biological activity in this context .

Synthesis Analysis

The synthesis of cyclopropyl derivatives typically involves strategies such as the Peterson methylenation or cyclopropanation transformation, as mentioned in the synthesis of 1,1-cyclopropylidene isosteres . These methods are often chosen for their ability to introduce the cyclopropyl group into a molecule, which can significantly alter the compound's biological activity.

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered cyclopropyl ring, which can impart unique steric and electronic properties to the molecule. The presence of this ring can influence the overall shape of the molecule and its ability to interact with biological targets, such as enzymes .

Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various chemical reactions, often related to the reactivity of the cyclopropyl ring. The ring can participate in reactions that lead to the opening of the three-membered ring or its transformation into other functional groups. The reactivity of these compounds can be influenced by substituents on the cyclopropyl ring and other parts of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl derivatives are influenced by the presence of the cyclopropyl ring and other substituents. These properties include solubility, melting point, and stability, which are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The steric demands of the cyclopropyl group can also affect the compound's ability to interact with its biological targets .

Scientific Research Applications

Physicochemical Properties and Antimicrobial Activity

A study by Candia et al. (2017) investigated the physicochemical properties and antimicrobial activity of spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives, emphasizing their moderate and selective activity against Gram-positive bacteria strains. The implications of physicochemical properties in modulating antimicrobial activity and cytotoxicity were discussed, highlighting the importance of these characteristics in drug development (Candia et al., 2017).

Synthesis and Characterization

Another study focused on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds: 5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, demonstrating significant anti-bacterial and anti-fungal activities of these synthesized compounds (Mittal et al., 2011). This research contributes to the growing body of knowledge on the synthetic routes and potential applications of thienopyrimidinone derivatives in medicinal chemistry (Mittal et al., 2011).

Antimicrobial and Antiviral Evaluation

El-Sherbeny et al. (1995) synthesized a series of 2-substituted amino-3-aminocyclopenteno or cyclohexeno[b]thieno[2,3-d]-3,4-dihydropyrimidin-4-ones and evaluated their antimicrobial, antiviral, and cytotoxic activities. Some compounds exhibited promising activity, indicating their potential as bioactive molecules for further drug development (El-Sherbeny et al., 1995).

Analgesic and Antiparkinsonian Activities

Amr et al. (2008) explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing that many of these compounds have good analgesic and antiparkinsonian activities. This study suggests the potential of thienopyrimidinone derivatives in the development of new therapies for pain and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name |

6-cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-17-9-16(14-1-2-14)22-12-24(17)10-13-3-6-23(7-4-13)19-18-15(5-8-26-18)20-11-21-19/h5,8-9,11-14H,1-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJUDZLBDMIQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)